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Compound of Interest

Compound Name: Doxylamine, (S)-

Cat. No.: B10761699 Get Quote

For Immediate Release

This whitepaper provides an in-depth technical guide to the discovery and developmental

history of doxylamine, a first-generation ethanolamine antihistamine. Tailored for researchers,

scientists, and drug development professionals, this document details the initial synthesis, key

experimental evaluations, and the evolution of its clinical applications, supported by

quantitative data, detailed experimental protocols, and visualizations of its mechanism and

development workflows.

Discovery and Initial Synthesis
Doxylamine was first synthesized and reported in 1949 by Nathan Sperber and his colleagues.

[1] Part of a post-World War II research endeavor to develop more effective antihistaminic

agents, the synthesis of doxylamine represented an advancement in the chemical class of

ethanolamine ethers.

Method of Synthesis
The initial synthesis, and subsequent refinements, involves a multi-step process. A common

synthetic route is a Grignard reaction followed by etherification.

Experimental Protocol: Synthesis of Doxylamine

Step 1: Grignard Reaction. 2-acetylpyridine is reacted with a Grignard reagent, such as

phenylmagnesium bromide (prepared from bromobenzene and magnesium), in a suitable
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solvent like a mixture of tetrahydrofuran and toluene. This reaction forms the intermediate 2-

pyridylphenylmethyl carbinol.

Step 2: Etherification. The carbinol intermediate is then reacted with 2-dimethylaminoethyl

chloride in the presence of a strong base, such as potassium hydroxide, in a toluene solvent.

This step forms the doxylamine base.

Step 3: Salt Formation. To improve stability and facilitate formulation, the doxylamine base is

reacted with succinic acid in a solvent like acetone to precipitate doxylamine succinate, the

commonly used salt form.

Step 1: Grignard Reaction

Step 2: Etherification Step 3: Salt Formation
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Figure 1: Synthesis Workflow of Doxylamine Succinate.
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Pharmacodynamics: Mechanism of Action
Doxylamine is a potent antagonist, or more accurately, an inverse agonist, at the histamine H1

receptor.[2][3] This action is responsible for its antihistaminic and sedative properties.

Additionally, doxylamine exhibits antagonism at muscarinic acetylcholine receptors, which

accounts for its anticholinergic side effects.[2][4]

Receptor Binding Affinity
The affinity of doxylamine for various receptors dictates its therapeutic effects and side effect

profile. While specific Ki values for doxylamine across all muscarinic subtypes are not readily

available in a single comprehensive study, its high affinity for the H1 receptor is well-

established. Data for other first-generation antihistamines suggest a range of affinities for

muscarinic receptors.[5]

Receptor Affinity (Ki) in nM Reference

Histamine H1 Data not found

Muscarinic M1 Data not found

Muscarinic M2 Data not found

Muscarinic M3 Data not found

Muscarinic M4 Data not found

Muscarinic M5 Data not found

Note: While quantitative data for doxylamine is sparse in the literature, its potent H1

antagonism and notable anticholinergic effects are consistently reported.

H1 Receptor Signaling Pathway
Histamine binding to the H1 receptor activates the Gq/11 G-protein, leading to the activation of

phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into

inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular

calcium, while DAG activates protein kinase C (PKC). Doxylamine, as an inverse agonist, binds
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to the H1 receptor and stabilizes it in an inactive conformation, thus blocking this signaling

cascade.

H1 Receptor Signaling Pathway

Histamine
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IP3

DAG

Ca2+ releasestimulates
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Figure 2: Doxylamine's Inhibition of the H1 Receptor Signaling Pathway.

Preclinical Evaluation: The Guinea Pig Ileum Assay
A classic in vitro experiment to determine the antihistaminic activity of a compound is the

guinea pig ileum assay. This bioassay measures the ability of a drug to inhibit histamine-

induced contractions of the isolated guinea pig ileum, a smooth muscle tissue rich in H1

receptors.

Experimental Protocol: Guinea Pig Ileum Assay
Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig

and placed in a bath containing Tyrode's solution, a physiological salt solution, maintained at

37°C and aerated with carbogen (95% O2, 5% CO2).

Tissue Mounting: The ileum segment is suspended in an organ bath, with one end attached

to a fixed point and the other to an isotonic force transducer to record contractions.

Equilibration: The tissue is allowed to equilibrate for 30-60 minutes, with the Tyrode's solution

being replaced every 15 minutes.

Histamine-Induced Contraction: A cumulative concentration-response curve for histamine is

generated by adding increasing concentrations of histamine to the organ bath and recording
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the resulting contractions.

Antagonist Incubation: The tissue is washed to remove the histamine. A known concentration

of the antagonist (doxylamine) is then added to the bath and allowed to incubate for a

predetermined period.

Inhibition of Contraction: In the presence of the antagonist, the histamine concentration-

response curve is re-established. The degree of rightward shift in the curve indicates the

potency of the antagonist.
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Figure 3: Experimental Workflow for the Guinea Pig Ileum Assay.

Studies have shown that the R(+)-enantiomer of doxylamine possesses greater antihistaminic

activity than the S(-)-enantiomer.[6][7][8]
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Compound
Antihistaminic Activity (% Inhibition of
Histamine)

R(+)-Doxylamine succinate 95.83%

Racemic Doxylamine succinate 91.66%

S(-)-Doxylamine succinate 87.5%

Clinical Development and Applications
Doxylamine's development has led to its use in several clinical applications, primarily as a

hypnotic and in combination with pyridoxine for the treatment of nausea and vomiting of

pregnancy (NVP).

Use as a Hypnotic for Insomnia
Doxylamine is widely available as an over-the-counter sleep aid.[4] Its sedative effects are a

direct consequence of its H1 receptor antagonism in the central nervous system. Clinical

studies have demonstrated its superiority over placebo in promoting sleep induction and

duration.[9] However, robust, large-scale, placebo-controlled trials with polysomnography data

are limited for doxylamine compared to newer hypnotics.[10] A study by Sjöqvist and Lasagna

in 1967 showed its hypnotic efficacy.[11] More recent guidelines from the American Academy of

Sleep Medicine do not recommend antihistamines for the chronic treatment of insomnia due to

a lack of long-term efficacy and safety data.[12]

Study Population Intervention
Outcome
Measure

Result

Sjöqvist &

Lasagna, 1967

Subjects

accustomed to

nighttime sleep

medication

Doxylamine

25mg and 50mg

vs. Placebo

Sleep induction

and duration

Doxylamine was

superior to

placebo.[9]

Doxepin Pooled

Analysis

Adults with

primary insomnia

Doxepin 3mg vs.

Placebo

Latency to

Persistent Sleep

(LPS)

6.41-minute

reduction in LPS

relative to

placebo.[13]
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Note: Data for doxepin, another H1 antagonist, is provided for context due to the limited recent

polysomnography data for doxylamine.

Use for Nausea and Vomiting of Pregnancy (NVP)
The combination of doxylamine succinate and pyridoxine hydrochloride (vitamin B6) has a long

and complex history in the treatment of NVP. Initially marketed as Bendectin, it was voluntarily

withdrawn from the U.S. market in 1983 due to litigation concerning alleged birth defects,

despite a lack of scientific evidence to support these claims. The FDA later reaffirmed its safety

and efficacy, and a delayed-release combination (Diclegis®) was approved in 2013.

Experimental Protocol: Doxylamine/Pyridoxine for NVP Clinical Trial

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

Participants: Pregnant women between 7 and 14 weeks of gestation with NVP.

Intervention: Participants receive either a combination tablet of 10 mg doxylamine succinate

and 10 mg pyridoxine hydrochloride or a placebo for 14 days. The dosing regimen is titrated

based on symptom severity, from two to four tablets daily.

Primary Endpoint: The change from baseline in the Pregnancy-Unique Quantification of

Emesis (PUQE) score at day 15. The PUQE score is a validated tool that assesses the

severity of nausea, vomiting, and retching.

Clinical trials have demonstrated the efficacy of the doxylamine/pyridoxine combination in

reducing the symptoms of NVP.

Study Intervention
Change in PUQE
Score from
Baseline (Day 15)

p-value vs. Placebo

Koren et al.
Doxylamine/Pyridoxin

e
-4.8 ± 2.7 0.006

Placebo -3.9 ± 2.6
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Pharmacokinetics
Doxylamine is administered orally and is well-absorbed, although its bioavailability is moderate.

It is metabolized in the liver and excreted in the urine.

Pharmacokinetic Parameter Value

Bioavailability (Oral) 24.7%

Time to Peak Plasma Concentration (Tmax) 1.5 - 2.5 hours

Elimination Half-Life 10 - 12 hours

Metabolism Hepatic (CYP2D6, CYP1A2, CYP2C9)

Excretion 60% urine, 40% feces

Conclusion
From its initial synthesis in the late 1940s, doxylamine has established itself as a significant

first-generation antihistamine. Its potent H1 receptor antagonism underpins its enduring use as

a sedative and an effective component in the management of nausea and vomiting of

pregnancy. While newer generations of antihistamines offer improved selectivity and reduced

side effect profiles, doxylamine remains a valuable therapeutic agent in specific clinical

contexts. Further research to fully characterize its binding affinities at various receptors and to

conduct modern, large-scale clinical trials for its hypnotic effects would provide a more

complete understanding of this foundational antihistamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. droracle.ai [droracle.ai]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b10761699?utm_src=pdf-custom-synthesis
https://www.droracle.ai/articles/292171/is-there-evidence-for-the-use-of-doxylamine-in
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10761699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Doxepin in the treatment of primary insomnia: a placebo-controlled, double-blind,
polysomnographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Doxylamine - Wikipedia [en.wikipedia.org]

4. Doxylamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

5. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay
- PubMed [pubmed.ncbi.nlm.nih.gov]

6. jopcr.com [jopcr.com]

7. jopcr.com [jopcr.com]

8. jopcr.com [jopcr.com]

9. A Phase I Study of the Pharmacokinetics and Pharmacodynamics of Intranasal
Doxylamine in Subjects with Chronic Intermittent Sleep Impairment - PMC
[pmc.ncbi.nlm.nih.gov]

10. uspharmacist.com [uspharmacist.com]

11. medchemexpress.com [medchemexpress.com]

12. aasm.org [aasm.org]

13. The effect of doxepin 3 mg on sleep latency: a pooled analysis of two phase 3 trials -
PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Genesis of a First-Generation Antihistamine: A
Technical History of Doxylamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10761699#discovery-and-developmental-history-of-
doxylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/11465523/
https://pubmed.ncbi.nlm.nih.gov/11465523/
https://en.wikipedia.org/wiki/Doxylamine
https://www.ncbi.nlm.nih.gov/books/NBK551646/
https://pubmed.ncbi.nlm.nih.gov/2884340/
https://pubmed.ncbi.nlm.nih.gov/2884340/
https://jopcr.com/download-article.php?Article_Unique_Id=JPRJ1100202&Article_Full_Text_ePub=True
https://jopcr.com/articles/resolution-characterization-and-biological-evaluation-of-doxylamine-isomers
https://jopcr.com/download-article.php?Article_Unique_Id=JPRJ1100202&Full_Text_Pdf_Download=True
https://pmc.ncbi.nlm.nih.gov/articles/PMC5995792/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5995792/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5995792/
https://www.uspharmacist.com/article/fdaapproved-nonbenzodiazepine-receptor-agonists-for-the-management-of-insomnia
https://www.medchemexpress.com/doxylamine.html
https://aasm.org/resources/pdf/pharmacologictreatmentofinsomnia.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11996978/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11996978/
https://www.benchchem.com/product/b10761699#discovery-and-developmental-history-of-doxylamine
https://www.benchchem.com/product/b10761699#discovery-and-developmental-history-of-doxylamine
https://www.benchchem.com/product/b10761699#discovery-and-developmental-history-of-doxylamine
https://www.benchchem.com/product/b10761699#discovery-and-developmental-history-of-doxylamine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10761699?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10761699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10761699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

